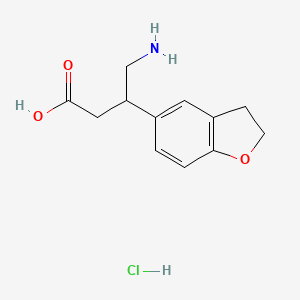

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride

Description

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a benzofuran ring, and a butanoic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11;/h1-2,5,10H,3-4,6-7,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVJLRDAGFSJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have shown that related compounds within the benzofuran class demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic Acid Hydrochloride | E. coli | 20 |

| 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic Acid Hydrochloride | S. aureus | 24 |

| 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic Acid Hydrochloride | P. aeruginosa | 18 |

These findings suggest that the compound could be developed as a novel antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, preliminary evaluations indicate potential antifungal properties against strains such as Candida albicans. Compounds structurally related to 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride have shown promising results in inhibiting fungal growth .

Synthesis and Derivative Development

The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride typically involves multi-step organic synthesis techniques optimized for yield and purity through methods such as chromatography. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity or specificity .

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid: The non-hydrochloride form of the compound.

2,3-Dihydrobenzofuran-5-amine: A related compound with a similar benzofuran structure but different functional groups.

Benzofuran derivatives: A broad class of compounds with varying substituents on the benzofuran ring.

Uniqueness

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological health. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a unique structural configuration comprising an amino group and a benzofuran moiety. This structure is believed to contribute to its distinct chemical properties and biological activities, particularly in modulating neurotransmitter systems.

Research indicates that 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride may exert its effects primarily through interactions with neurotransmitter receptors. Specifically, it has been shown to enhance the signaling pathways of dopamine and serotonin, which are critical in mood regulation and neuroprotection. The compound's ability to modulate these neurotransmitters suggests potential applications in treating conditions such as depression and anxiety disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of compounds containing benzofuran structures. For instance, 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride has been investigated for its role in protecting neurons from oxidative stress and apoptosis. The compound's interaction with GABA receptors has also been noted, with preliminary findings suggesting it may act as a GABAB receptor antagonist, potentially influencing pain modulation pathways .

Antioxidant Properties

The antioxidant activity of this compound is significant due to its ability to scavenge free radicals, thereby reducing oxidative stress within cells. This property is crucial for maintaining cellular health and preventing neurodegenerative diseases.

Case Studies

- Study on Neuroprotection : A study evaluated the effects of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death compared to controls, suggesting protective effects against neurotoxic agents.

- GABA Receptor Interaction : Another investigation focused on the compound's interaction with GABA receptors. It was found that administration of the compound could modulate pain responses in animal models, indicating potential therapeutic applications in pain management .

Comparative Analysis

To better understand the biological activity of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | Potential antibacterial properties | |

| 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic Acid | Neuroprotective effects; enhances dopamine signaling | |

| (2S)-2-Amino-4-(2-Amino-1H-Imidazol-5-Yl)butanoic Acid | Features an imidazole ring; different biological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with 4-aminobutanoic acid, followed by HCl salt formation. Key parameters include pH control (7–8 for optimal imine formation) and temperature (40–60°C). Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride are common reducing agents. Yield optimization requires monitoring reaction intermediates by TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of LC-MS (electrospray ionization, positive mode) to confirm molecular weight (expected [M+H]⁺ ≈ 268.1) and ¹H/¹³C NMR for structural validation. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA gradient). Purity ≥95% is typical for research-grade material, as noted in related benzofuran derivatives .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The hydrochloride salt is soluble in aqueous buffers (e.g., PBS, pH 7.4) at concentrations up to 10 mM. For organic solubility, use DMSO (≤5% v/v in cell culture) or ethanol. Pre-saturate solvents with nitrogen to prevent oxidation of the dihydrobenzofuran moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability. To resolve this:

- Perform metabolite profiling using LC-HRMS to identify degradation products.

- Use microsomal stability assays (human/rodent liver microsomes) to assess metabolic half-life.

- Compare receptor binding affinity (e.g., GABA₃ or NMDA targets) across species via radioligand displacement assays .

Q. What strategies are effective for enantioselective synthesis of the (R)- and (S)-isomers of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the amination step or use asymmetric hydrogenation with Ru-BINAP catalysts. Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or circular dichroism. Reported ee values for similar amino-benzofuran derivatives exceed 90% .

Q. How does the dihydrobenzofuran moiety influence the compound’s pharmacological profile compared to non-aromatic analogs?

- Methodological Answer : The dihydrobenzofuran group enhances rigidity and π-π stacking with aromatic residues in target proteins (e.g., neurotransmitter receptors). Compare analogs via:

- Molecular docking simulations (AutoDock Vina) to assess binding poses.

- Functional assays (e.g., cAMP modulation for GPCR activity).

- Stability studies under oxidative conditions (H₂O₂ exposure) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Core modifications : Vary substituents on the benzofuran ring (e.g., halogenation at position 5) or alter the amino acid chain length.

- Assay cascade : Prioritize high-throughput screening (HTS) for receptor binding, followed by ADME-Tox profiling (Caco-2 permeability, CYP inhibition).

- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Q. How can researchers mitigate off-target effects observed in electrophysiological studies with this compound?

- Methodological Answer : Off-target activity (e.g., potassium channel modulation) may arise from the protonated amine at physiological pH. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.